Brain Natriuretic Peptide (BNP) (1-32), rat TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Brain Natriuretic Peptide (BNP) (1-32), rat TFA is a 32 amino acid polypeptide secreted by the ventricles of the heart in response to excessive stretching of heart muscle cells (cardiomyocytes).

Applications De Recherche Scientifique

Biomarker for Cardiovascular Proficiency and Drug-Induced Maladaptation

Brain Natriuretic Peptide (BNP) has been recognized for its role as a translation biomarker in the clinical treatment of heart failure. BNP's utility extends to serving as a differential biomarker for cardiovascular proficiency and drug-induced maladaptation. Notably, it remains unaffected by exercise-induced hypertrophy. A study by Agostinucci et al. (2022) employed immunoelectron microscopy to explore the effects of chronic swim exercise or administration of a PPARγ agonist on atrial granules and their stored natriuretic peptides in Sprague Dawley rats. The study highlighted a distinction in the population of ANP and BNP after chronic swim or PPARγ, making it a novel metric for differentiating pathological and physiological hypertrophy (Agostinucci et al., 2022).

Role in Reducing Skeletal Muscle Mitochondrial Dysfunction

BNP has been shown to play a significant role in reducing skeletal muscle mitochondrial dysfunction and oxidative stress after ischemia-reperfusion (IR). Talha et al. (2013) aimed to determine whether BNP could reduce skeletal muscle mitochondrial dysfunctions and oxidative stress through mitochondrial K(ATP) (mK(ATP)) channel opening after IR. Their findings indicate that BNP pretreatment enhanced mitochondrial respiratory chain complex activities, potentially reducing apoptosis and protecting skeletal muscle against IR-induced lesions (Talha et al., 2013).

Cardioprotective Role During Myocardial Ischemia/Reperfusion

The cardioprotective role of BNP during myocardial ischemia/reperfusion (IR) has been a subject of interest. Choe et al. (2010) elucidated the mechanism underlying IR-induced BNP gene expression in H9c2 rat cardiomyocytes, demonstrating the importance of BNP as a cardiac hormone released in response to myocyte stretch (Choe et al., 2010).

Biochemistry and Measurement of BNP

Research has delved into the biochemistry and measurement of BNP. Wu and Dahlen (2013) provided insights into the isolation of BNP and its presence in cardiac tissue. This study emphasized the major source of circulating BNP being the cardiac ventricle and the stimulus of BNP release being increased ventricular wall tension and volume overload (Wu & Dahlen, 2013).

Understanding BNP Resistance in Heart Failure

The concept of BNP resistance in severe heart failure has been explored. Baerts et al. (2012) reviewed potential mechanisms that may explain the 'BNP paradox' in heart failure. They discussed aspects like post-translational modifications, alteration in proBNP processing, receptor downregulation, and increased clearance of BNP(1-32) (Baerts et al., 2012).

Therapeutic Potential in Heart Failure Treatment

BNP's role in congestive heart failure (CHF) treatment and management has been a key area of research. Namdari et al. (2016) provided an updated review on natriuretic peptides, highlighting their efficiency due to their vaso-dilatory and diuretic properties and ability to inhibit the renin-angiotensin-aldosterone system (Namdari, Eatemadi, & Negahdari, 2016).

Propriétés

Nom du produit |

Brain Natriuretic Peptide (BNP) (1-32), rat TFA |

|---|---|

Formule moléculaire |

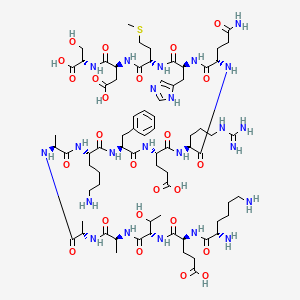

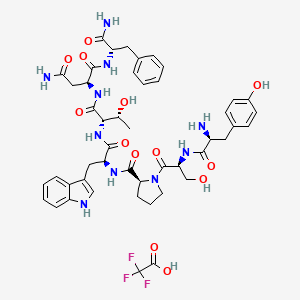

C₁₄₆H₂₃₉N₄₇O₄₄S₃.C₂HF₃O₂ |

Poids moléculaire |

3566.96 |

Séquence |

One Letter Code: NSKMAHSSSCFGQKIDRIGAVSRLGCDGLRLF (Disulfide bridge: Cys10-Cys26) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.